1-(Bromomethyl)-1-isobutoxy-4-propylcyclohexane
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Overview
Description
1-(Bromomethyl)-1-isobutoxy-4-propylcyclohexane is an organic compound that belongs to the class of cycloalkanes This compound is characterized by a bromomethyl group, an isobutoxy group, and a propyl group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-isobutoxy-4-propylcyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methyl-1-isobutoxy-4-propylcyclohexane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-isobutoxy-4-propylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as hydroxide, cyanide, or amines to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar solvents like ethanol or water.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Hydroxymethyl, cyanomethyl, or aminomethyl derivatives.
Oxidation: Corresponding alcohols, ketones, or carboxylic acids.
Reduction: Methyl derivative.
Scientific Research Applications
1-(Bromomethyl)-1-isobutoxy-4-propylcyclohexane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-isobutoxy-4-propylcyclohexane depends on the specific application and target. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the isobutoxy and propyl groups influence the compound’s steric and electronic properties . In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
1-Bromomethyl-4-propylcyclohexane: Lacks the isobutoxy group, resulting in different reactivity and properties.
1-Isobutoxy-4-propylcyclohexane: Lacks the bromomethyl group, making it less reactive in substitution reactions.
1-(Chloromethyl)-1-isobutoxy-4-propylcyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity.
Uniqueness
1-(Bromomethyl)-1-isobutoxy-4-propylcyclohexane is unique due to the presence of both the bromomethyl and isobutoxy groups, which confer distinct reactivity and properties. The combination of these functional groups makes it a versatile compound for various chemical and biological applications .
Properties
Molecular Formula |
C14H27BrO |
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Molecular Weight |
291.27 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(2-methylpropoxy)-4-propylcyclohexane |
InChI |
InChI=1S/C14H27BrO/c1-4-5-13-6-8-14(11-15,9-7-13)16-10-12(2)3/h12-13H,4-11H2,1-3H3 |
InChI Key |
KGLMKYXTJLUPPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)(CBr)OCC(C)C |
Origin of Product |
United States |
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